2,5-dimethylthiophene-3-sulfonyl Chloride 2,5-dimethylthiophene-3-sulfonyl Chloride
Brand Name: Vulcanchem
CAS No.: 97272-04-3
VCID: VC2335264
InChI: InChI=1S/C6H7ClO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3
SMILES: CC1=CC(=C(S1)C)S(=O)(=O)Cl
Molecular Formula: C6H7ClO2S2
Molecular Weight: 210.7 g/mol

2,5-dimethylthiophene-3-sulfonyl Chloride

CAS No.: 97272-04-3

Cat. No.: VC2335264

Molecular Formula: C6H7ClO2S2

Molecular Weight: 210.7 g/mol

* For research use only. Not for human or veterinary use.

2,5-dimethylthiophene-3-sulfonyl Chloride - 97272-04-3

Specification

CAS No. 97272-04-3
Molecular Formula C6H7ClO2S2
Molecular Weight 210.7 g/mol
IUPAC Name 2,5-dimethylthiophene-3-sulfonyl chloride
Standard InChI InChI=1S/C6H7ClO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3
Standard InChI Key CMTPCYKEUFDVAU-UHFFFAOYSA-N
SMILES CC1=CC(=C(S1)C)S(=O)(=O)Cl
Canonical SMILES CC1=CC(=C(S1)C)S(=O)(=O)Cl

Introduction

Chemical Identity and Structure

2,5-dimethylthiophene-3-sulfonyl chloride is an organosulfur compound consisting of a thiophene ring with two methyl substituents at positions 2 and 5, and a sulfonyl chloride group at position 3. This specific arrangement of functional groups contributes to its unique chemical behavior and applications in organic synthesis.

Basic Identification Data

The compound is identified by several key parameters that distinguish it in chemical databases and research literature. Its CAS number (97272-04-3) serves as a unique identifier in chemical registries worldwide, allowing researchers to access standardized information about its properties and handling procedures. The molecular formula C6H7ClO2S2 indicates its atomic composition, while its molecular weight of approximately 210.7 g/mol places it in the category of medium-sized organic molecules .

Structural Characteristics

The structure of 2,5-dimethylthiophene-3-sulfonyl chloride features a five-membered thiophene ring with sulfur as the heteroatom. The presence of methyl groups at positions 2 and 5 influences the electronic distribution across the ring, affecting its reactivity patterns. The sulfonyl chloride group (-SO2Cl) at position 3 is the primary reactive center, making this compound particularly useful for sulfonylation reactions and other transformations requiring electrophilic sulfur species .

Physical and Chemical Properties

The physical and chemical properties of 2,5-dimethylthiophene-3-sulfonyl chloride are crucial for understanding its behavior in various experimental conditions and applications. These properties guide researchers in developing appropriate handling protocols and designing effective synthetic routes.

Physical Properties

2,5-dimethylthiophene-3-sulfonyl chloride exhibits distinct physical characteristics that influence its storage, handling, and application in laboratory settings. The compound has a boiling point of 120°C, which indicates its volatility under elevated temperatures. Its flash point of 134.4°C suggests moderate flammability risk that needs to be considered during laboratory procedures involving heat .

The compound has a refractive index of 1.558, which can be useful for analytical identification and purity assessment. With a density of 1.422 g/cm³, it is heavier than water, and its melting point ranges between 120-122°C, indicating its solid state at room temperature . The table below summarizes these key physical properties:

Physical PropertyValue
Boiling Point120°C
Flash Point134.4°C
Refractive Index1.558
Density1.422 g/cm³
Melting Point120-122°C
Molecular Weight210.70 g/mol

Chemical Reactivity

The chemical reactivity of 2,5-dimethylthiophene-3-sulfonyl chloride is primarily determined by its sulfonyl chloride functional group, which is highly reactive toward nucleophiles. This reactivity makes it an excellent precursor for the synthesis of various sulfur-containing compounds including sulfonamides, sulfonyl esters, and sulfones .

The thiophene ring itself contributes to the compound's reactivity profile through its aromatic character and the influence of the methyl substituents, which increase electron density in the ring system. These electronic effects can modulate the reactivity of the sulfonyl chloride group and influence the regioselectivity of reactions involving this compound .

Synthesis Methods

Various approaches have been developed for the synthesis of 2,5-dimethylthiophene-3-sulfonyl chloride, with each method offering specific advantages depending on the scale, available starting materials, and desired purity of the final product.

Conventional Synthesis Approaches

Traditional synthesis of 2,5-dimethylthiophene-3-sulfonyl chloride typically involves the sulfonation of 2,5-dimethylthiophene followed by conversion of the resulting sulfonic acid to the sulfonyl chloride using chlorinating agents such as thionyl chloride or phosphorus pentachloride. This multi-step process requires careful control of reaction conditions to ensure regioselectivity and minimize side reactions .

Modern Synthetic Developments

Recent advances in synthetic methodology have introduced more efficient approaches to preparing thiophene sulfonyl chlorides, including 2,5-dimethylthiophene-3-sulfonyl chloride. These include metal-catalyzed direct sulfonylation protocols that offer enhanced regioselectivity and milder reaction conditions compared to traditional methods .

Applications in Chemical Research

2,5-dimethylthiophene-3-sulfonyl chloride has found widespread application across multiple domains of chemical research, ranging from fundamental organic synthesis to advanced materials development and pharmaceutical research.

Role in Organic Synthesis

In organic synthesis, 2,5-dimethylthiophene-3-sulfonyl chloride serves as a valuable building block for constructing more complex molecules. Its primary application is in the synthesis of sulfonamides, which are formed through the reaction of the sulfonyl chloride group with amines. These sulfonamides have wide-ranging applications, from pharmaceutical active ingredients to agrochemicals and polymer additives .

The compound also facilitates the preparation of sulfonyl esters via reaction with alcohols, and sulfones through various coupling reactions. These transformations are essential in diversifying molecular structures and introducing functional groups that can participate in subsequent synthetic steps .

Applications in Materials Science

In the field of materials science, 2,5-dimethylthiophene-3-sulfonyl chloride has emerged as a useful reagent for modifying the surface properties of polymers and creating functionalized surfaces with specific chemical reactivity. These modifications can impart desired characteristics such as improved adhesion, altered wettability, or enhanced chemical resistance to materials .

The compound has also attracted interest for its role in developing new materials for organic electronic devices. The thiophene core, combined with appropriate functionalization, contributes to the electronic properties that are valuable in the design of conductive polymers, organic semiconductors, and related materials .

Structure-Activity Relationships

Understanding the relationship between the structural features of 2,5-dimethylthiophene-3-sulfonyl chloride and its reactivity patterns is essential for optimizing its use in various applications.

Effect of Methyl Substituents

The presence of methyl groups at positions 2 and 5 of the thiophene ring significantly influences the electronic distribution and reactivity of 2,5-dimethylthiophene-3-sulfonyl chloride. These electron-donating substituents enhance the nucleophilicity of the thiophene ring, affecting its participation in electrophilic reactions and its coordination to metal catalysts in coupling reactions .

Comparative studies with other thiophene-3-sulfonyl chloride derivatives have shown that the 2,5-dimethyl substitution pattern leads to specific reactivity profiles that can be advantageous in certain synthetic contexts. For instance, when compared to unsubstituted thiophene-3-sulfonyl chloride, the dimethyl derivative often exhibits enhanced stability while maintaining sufficient reactivity for sulfonylation and coupling reactions .

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride functional group in 2,5-dimethylthiophene-3-sulfonyl chloride is highly reactive toward nucleophiles, making it an excellent electrophile for a wide range of transformations. This reactivity is influenced by the adjacent thiophene ring and the methyl substituents, which can modulate the electrophilicity of the sulfur atom and the leaving group ability of the chloride .

In palladium-catalyzed desulfitative coupling reactions, the sulfonyl chloride group undergoes activation by the metal catalyst, leading to the formation of a palladium-thiophene intermediate after the loss of SO2 and chloride. This process is critical for the subsequent formation of new carbon-carbon bonds in heteroarylation reactions .

Comparison with Related Compounds

To better understand the unique properties and applications of 2,5-dimethylthiophene-3-sulfonyl chloride, it is informative to compare it with structurally related compounds.

Comparative Analysis

The table below presents a comparison of 2,5-dimethylthiophene-3-sulfonyl chloride with several related compounds, highlighting differences in structure, properties, and applications:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Applications
2,5-dimethylthiophene-3-sulfonyl chlorideC6H7ClO2S2210.7Sulfonylation, heterocyclic synthesis
2,5-DimethylthiopheneC6H8S112.2Flavors, fragrances, lab reagents
Thiophene-3-sulfonyl chloride (unsubstituted)C4H3ClO2S2182.7Organic synthesis, sulfonamide preparation
2,5-Dichlorothiophene-3-sulfonyl chlorideC4H1Cl3O2S2251.5Pharmaceutical intermediates, coupling reactions

This comparison reveals that while 2,5-dimethylthiophene-3-sulfonyl chloride shares the thiophene core structure with related compounds, its specific substitution pattern and functional groups confer unique properties that make it particularly suitable for certain applications, especially in organic synthesis and materials development .

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